N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methylindol-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-10-9-13-16(7-4-8-17(13)22)21-18(24)11-23-12-20-15-6-3-2-5-14(15)19(23)25/h2-10,12H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNXSGWCVQDRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Quinazolinone Formation: The quinazolinone moiety can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives using acylation reactions, often facilitated by reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The acetamide linker serves as a reactive site for nucleophilic substitution. In acidic or basic conditions, the amide bond can undergo hydrolysis or transamidation. For example:
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Hydrolysis : Under acidic reflux (e.g., HCl/EtOH, 8–12 h), the amide bond cleaves to yield 1-methyl-1H-indol-4-amine and 2-(4-oxoquinazolin-3(4H)-yl)acetic acid .
-
Transamidation : Reacting with primary amines (e.g., benzylamine) in DMF at 80°C for 24 h produces substituted acetamide derivatives.
Table 1: Nucleophilic Substitution Reactions
| Reagent/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|
| 6M HCl, ethanol, reflux, 10 h | 1-methyl-1H-indol-4-amine + acid | 78 | |
| Benzylamine, DMF, 80°C, 24 h | N-benzyl derivative | 65 |
Functionalization of the Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl group undergoes electrophilic aromatic substitution (EAS) and oxidation:
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EAS at C6/C7 : Reaction with nitric acid (HNO₃/H₂SO₄, 0°C) introduces nitro groups, primarily at C6 .
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the quinazolinone’s methyl group to a carboxylic acid.
Table 2: Quinazolinone Modifications
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 6-nitro derivative | 62 |
| Oxidation | H₂O₂/AcOH, 60°C, 6 h | Carboxylic acid analog | 55 |
Indole Ring Reactions
The 1-methylindole moiety participates in:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ to form quaternary ammonium salts at the indole nitrogen.
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Acylation : Acetic anhydride in pyridine acetylates the indole’s C3 position .
Table 3: Indole-Specific Reactions
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles:
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With hydrazine : Forms pyrazole rings via cyclocondensation (EtOH, reflux, 12 h) .
-
With thiourea : Generates thiazole derivatives under acidic conditions.
Table 4: Cyclization Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 12 h | Pyrazole-fused analog | 70 |
| Thiourea, HCl | EtOH, 80°C, 8 h | Thiazole derivative | 68 |
Catalytic Hydrogenation
The quinazolinone’s aromatic system undergoes partial hydrogenation using Pd/C (10%) under H₂ (1 atm) in ethanol, yielding tetrahydroquinazolinone derivatives. This reaction modifies the compound’s planarity and enhances solubility.
Stability Under Physiological Conditions
Studies show the compound degrades in simulated gastric fluid (pH 1.2, 37°C) via amide hydrolysis (t₁/₂ = 3.2 h) but remains stable in plasma (t₁/₂ > 24 h). This pH-dependent stability informs its pharmacokinetic profile.
Photochemical Reactivity
UV irradiation (254 nm, 48 h) induces dimerization at the indole C4–C5 positions, forming a cyclobutane-linked dimer. This reactivity is mitigated by storage in amber glass.
Key Research Findings
-
Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating.
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Catalyst Effects : Pd(OAc)₂ improves hydrogenation efficiency (yield: 82% vs. 68% with Pd/C) .
-
Structure-Activity Relationship (SAR) : Nitro-substituted derivatives exhibit 3-fold higher enzyme inhibition (IC₅₀ = 0.8 μM) compared to unmodified analogs .
This comprehensive analysis underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications to optimize bioavailability and therapeutic efficacy.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is C19H16N4O2, with a molecular weight of approximately 336.36 g/mol. The structure features an indole ring substituted at the 1-position with a methyl group, and a quinazoline derivative that contributes to its biological activity. The presence of amide and carbonyl functionalities enhances its reactivity, making it a candidate for further modifications to improve efficacy and selectivity in therapeutic applications.
Biological Activities
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly:
- Anticancer Properties : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation. The dual functionality of this compound may lead to synergistic effects that enhance its anticancer activity.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and lung cancer models, suggesting potential as a novel anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Research demonstrated that this compound could inhibit pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and substituents of the target compound with analogous derivatives:
Key Observations :
- Halogenation : The presence of Cl or F (e.g., in ) enhances electrophilicity and target binding but may reduce solubility.
- Styryl Modifications : Nitro or bromo groups on styryl-quinazoline derivatives (e.g., ) improve DNA intercalation and anticancer activity.
- Heterocycle Variations: Replacing quinazoline with phthalazinone () shifts biological targets from kinases to phosphodiesterases.
Anticancer Activity
- Quinazoline Derivatives : Compounds like (E)-2-(2-(3-bromostyryl)-4-oxoquinazolin-3-yl)-N-(4-chlorophenyl)acetamide () exhibit IC50 values in the low micromolar range (10–15 µM) against breast cancer cell lines, attributed to topoisomerase II inhibition.
- Indole-Quinazoline Hybrids : The chloro- and fluoro-substituted analog () shows enhanced cytotoxicity (IC50 ~10 µM) due to improved membrane permeability and kinase inhibition.
Antimicrobial Activity
- Indole-Phthalazinone Hybrids: N-(1H-indol-4-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide () demonstrates moderate antibacterial activity (MIC 8–16 µg/mL) against Staphylococcus aureus.
Anti-inflammatory Activity
Biological Activity
N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines indole and quinazoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. Its structure features an indole ring substituted at the 1-position with a methyl group, linked to a 4-oxoquinazoline structure via an acetamide group. This unique configuration suggests potential interactions with various biological targets, which may lead to significant therapeutic effects.
Anticancer Activity
Preliminary studies indicate that compounds similar to this compound exhibit notable anticancer properties. For instance, related indole derivatives have demonstrated effectiveness against various cancer cell lines, including HeLa and MCF-7. Some analogs have shown IC50 values in the low micromolar range, indicating potent antiproliferative activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
| 7d | MCF-7 | 0.34 | Induces apoptosis, inhibits tubulin polymerization |
| 7d | HT-29 | 0.86 | Induces apoptosis, inhibits tubulin polymerization |
Studies have shown that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in a dose-dependent manner, consistent with mechanisms observed in established chemotherapeutic agents like colchicine .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are common among quinazoline derivatives. The presence of the indole moiety may enhance its activity by modulating inflammatory pathways. Research into similar compounds has indicated their potential as non-steroidal anti-inflammatory agents (NSAIDs), which could be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis .
Mechanistic Studies
Mechanistic investigations into this compound reveal its interaction with key biological macromolecules:
- Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division and cancer progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various pathways, including caspase activation.
- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of indole and quinazoline compounds to evaluate their biological activities. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(1-methyl-1H-indol-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves coupling the indole and quinazolinone moieties via an acetamide linker. Key steps include:
- Reagent Selection : Use of anhydrous acetone and potassium carbonate to facilitate nucleophilic substitution between 2-chloroacetamide derivatives and the quinazolinone core .
- Reaction Conditions : Reflux (18 h at 150°C) under inert atmosphere to ensure complete conversion .
- Purification : Recrystallization from ethanol or aqueous HCl to isolate the product .
- Characterization : Confirmation via , , and HRMS to verify structural integrity .
Q. How can researchers optimize reaction yields for similar quinazolinone-acetamide hybrids?
- Methodological Answer :
- Catalyst Use : Pyridine and zeolite catalysts improve reaction efficiency in coupling steps .
- Stoichiometry : Equimolar ratios of reactants (e.g., 0.01 M) minimize side products .
- Temperature Control : Reflux at 150°C ensures kinetic favorability without decomposition .
- Yield Data : Reported yields range from 6% to 17% for structurally related compounds, influenced by substituent steric and electronic effects .
Q. What spectroscopic techniques are critical for characterizing the acetamide linkage in this compound?
- Methodological Answer :
- : Peaks at δ 3.43 ppm (CH of acetamide) and δ 8.0–10.0 ppm (NH) confirm the acetamide bond .
- HRMS : Exact mass matching (e.g., [M+H] calculated vs. observed) validates molecular formula .
- IR Spectroscopy : Amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) further corroborate the linkage .
Advanced Research Questions
Q. How do structural modifications influence the anticancer activity of quinazolinone-indole acetamides?
- Methodological Answer :
- SAR Studies : Compare substituents (e.g., chloro, nitro, pyridyl) on indole/quinazolinone cores. For example:
- Electron-Withdrawing Groups (e.g., -NO): Enhance apoptosis induction in cancer cells by increasing electrophilicity .
- Hydrophobic Moieties (e.g., naphthyl): Improve membrane permeability and target binding .
- Biological Assays : MTT assays (IC values) and flow cytometry (apoptosis rates) quantify activity .
Q. What methodologies are employed to assess the compound’s inhibitory effects on apoptosis-regulating proteins like Bcl-2/Mcl-1?
- Methodological Answer :
- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to Bcl-2/Mcl-1 hydrophobic grooves .
- Western Blotting : Measure downregulation of Bcl-2 and activation of caspase-3/7 in treated cell lines .
- Competitive ELISA : Quantify displacement of pro-apoptotic peptides (e.g., BIM) from Bcl-2 .
Q. How can contradictions in biological activity data between similar derivatives be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Compile IC values across studies and normalize for assay conditions (e.g., cell line, exposure time) .
- Crystallography : Resolve 3D structures of protein-ligand complexes to identify critical binding interactions .
- Statistical Modeling : Multivariate regression correlates substituent properties (Hammett σ, logP) with activity trends .
Q. What are the challenges in resolving overlapping NMR signals for the indole and quinazolinone moieties?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign - correlations, distinguishing aromatic protons .
- Deuterated Solvents : DMSO-d reduces signal broadening caused by exchangeable NH protons .
- Variable Temperature NMR : Elevate temperature to decouple scalar couplings in crowded spectral regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
